2-(2-Phenyl-2-tosylvinyl)furan
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Overview
Description
2-(2-Phenyl-2-tosylvinyl)furan is a compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom. This specific compound features a furan ring substituted with a phenyl group and a tosylvinyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-2-tosylvinyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-bromo-5-nitrofuran and phenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction: The key step involves the Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-nitrofuran and phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-2-tosylvinyl)furan undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: Nucleophiles, bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Scientific Research Applications
2-(2-Phenyl-2-tosylvinyl)furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-2-tosylvinyl)furan involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with applications in biofuels and as a solvent.
2,5-Furandicarboxylic Acid: Used in the production of biodegradable plastics.
Furfural: A key intermediate in the synthesis of various chemicals and materials.
Uniqueness
2-(2-Phenyl-2-tosylvinyl)furan stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylphenyl)sulfonyl-2-phenylethenyl]furan |
InChI |
InChI=1S/C19H16O3S/c1-15-9-11-18(12-10-15)23(20,21)19(14-17-8-5-13-22-17)16-6-3-2-4-7-16/h2-14H,1H3/b19-14+ |
InChI Key |
GYMCBNMPGCOYCA-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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